molecular formula C17H10FNO3S2 B374947 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B374947
M. Wt: 359.4g/mol
InChI Key: KZPMAUJRJISOLI-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves the cyclization of an appropriate thiosemicarbazone with a suitable α-haloketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of key signaling pathways .

Properties

Molecular Formula

C17H10FNO3S2

Molecular Weight

359.4g/mol

IUPAC Name

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H10FNO3S2/c18-12-6-4-10(5-7-12)8-14-15(20)19(17(23)24-14)13-3-1-2-11(9-13)16(21)22/h1-9H,(H,21,22)/b14-8-

InChI Key

KZPMAUJRJISOLI-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C(=O)O

SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C(=O)O

Origin of Product

United States

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